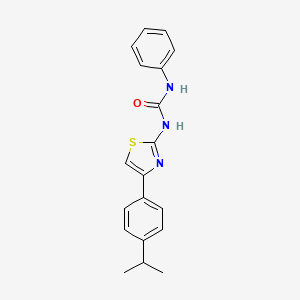

1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

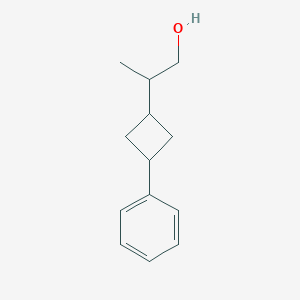

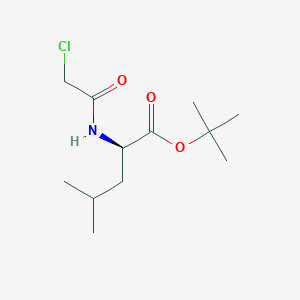

The compound “1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a 4-chlorophenyl group, an isopropylthio group, and a 4-methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring followed by the addition of the substituent groups. The 4-chlorophenyl and 4-methoxyphenyl groups could potentially be added using a palladium-catalyzed cross-coupling reaction .Applications De Recherche Scientifique

Crystallography and Molecular Interactions

Studies involving similar imidazole derivatives have focused on understanding the effects of substituent groups on crystal structures and molecular interactions. For example, research on 4-aryl-2-methyl-1H-imidazoles has shown that the electronic nature of substituent groups can significantly influence the acid-base properties of the imidazole nucleus. This, in turn, affects the strength of intermolecular N-H...N interactions, impacting both the crystal structure and antifungal activity of these compounds (Macías et al., 2018).

Corrosion Inhibition

Imidazole derivatives have been explored for their potential as corrosion inhibitors. Studies have demonstrated that certain imidazole compounds can significantly reduce corrosion in metals, acting through mechanisms that involve both physical adsorption and chemical interactions with the metal surface. These findings suggest potential industrial applications in protecting metals from corrosive environments (Ouakki et al., 2018).

Antimicrobial Activity

Research into the antimicrobial properties of imidazole derivatives has highlighted their effectiveness against a range of bacterial strains. Novel imidazole compounds have been synthesized and tested for their antimicrobial activity, revealing potential as new therapeutic agents against infections (Rani et al., 2014). Another study focused on the synthesis and antimicrobial evaluation of imidazole ureas/carboxamides, further emphasizing the potential of imidazole derivatives in developing new antimicrobial agents (Khanage et al., 2020).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-4-10-17(23-3)11-5-14)22(19)16-8-6-15(20)7-9-16/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURDJSRWKLZQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2778563.png)

![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)